CL-387785 was developed through extensive research aimed at identifying selective inhibitors for the epidermal growth factor receptor. It is commercially available from various suppliers, including Bertin Bioreagent and MedChemExpress, which provide it in different quantities and formulations for research purposes .
The synthesis of CL-387785 involves multiple steps that typically include the formation of key intermediates followed by coupling reactions to construct the final compound. The synthetic pathway often utilizes various organic reactions such as nucleophilic substitutions and cyclization processes.
The synthetic route can be summarized as follows:
The molecular formula of CL-387785 is , with a molecular weight of approximately 381.2 g/mol. The structural representation reveals a complex arrangement featuring a pyrimidine core linked to various functional groups that enhance its binding affinity to the epidermal growth factor receptor.
The compound's structural formula can be expressed using SMILES notation as BrC1=CC(NC2=NC=NC3=C2C=C(NC(C#CC)=O)C=C3)=CC=C1
, highlighting its intricate connectivity and functional diversity .
CL-387785 undergoes several chemical reactions that are crucial for its activity as an inhibitor. Notably, it engages in reversible interactions with the epidermal growth factor receptor, leading to inhibition of downstream signaling pathways.
The mechanism of action involves:
The mechanism by which CL-387785 exerts its effects involves several key processes:
Experimental data demonstrate that CL-387785 effectively reduces cell viability in EGFR-dependent cancer models, supporting its potential as a therapeutic agent against EGFR-driven malignancies .
CL-387785 is presented as a crystalline solid with a high purity level (≥95%). Its physical characteristics include:
The chemical properties include:
Relevant data indicates that proper storage conditions are essential for maintaining its integrity and efficacy .
CL-387785 has significant scientific uses primarily in cancer research:
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that activates downstream signaling cascades (mitogen-activated protein kinase, phosphoinositide 3-kinase, and Janus kinase/Signal Transducer and Activator of Transcription pathways) upon ligand binding. These pathways regulate cellular proliferation, survival, and differentiation. In non-small cell lung cancer (NSCLC), somatic mutations in the EGFR gene drive oncogenesis in 10%-15% of Caucasian and up to 50% of Asian patients. The most prevalent mutations—exon 19 deletions (delE746_A750) and exon 21 point mutations (L858R)—confer constitutive kinase activation independent of ligand binding. These mutations destabilize the autoinhibited conformation of EGFR, increasing its affinity for adenosine triphosphate (ATP) competitive inhibitors like gefitinib and erlotinib while reducing ATP affinity. This dual effect creates "oncogene addiction," making mutant EGFR a compelling therapeutic target [1] [5] [8].
Table 1: Prevalence and Biochemical Impact of Major EGFR Mutations in NSCLC
Mutation Type | Frequency (%) | ATP Affinity (Km) | Inhibitor Sensitivity (vs. Wild-Type) |
---|---|---|---|
Exon 19 Deletion | ~45% | Decreased | >100-fold increase |
L858R (Exon 21) | ~40% | Decreased | >50-fold increase |
Wild-Type EGFR | - | Standard | Baseline |
T790M (Gatekeeper) | ~50% of resistant cases | Increased | Resistance |
Despite high initial response rates to first-generation epidermal growth factor receptor-tyrosine kinase inhibitors (e.g., gefitinib, erlotinib), acquired resistance typically develops within 9-14 months. The gatekeeper mutation T790M—a threonine-to-methionine substitution at residue 790—accounts for approximately 50% of resistance cases. Contrary to early hypotheses, crystallographic studies reveal that T790M does not primarily confer resistance through steric hindrance of inhibitor binding. Instead, it restores ATP affinity to near-wild-type levels (increase of >10-fold) by enlarging the hydrophobic pocket and altering kinase domain dynamics. This elevates the concentration of competitive inhibitors required to block ATP binding, which is therapeutically unachievable due to concomitant wild-type epidermal growth factor receptor inhibition and associated toxicities (e.g., skin rash, diarrhea) [1] [5] [8].
Table 2: Mechanisms of Epidermal Growth Factor Receptor-Tyrosine Kinase Inhibitor Resistance
Resistance Mechanism | Frequency | Effect on Kinase Function | Limitation of 1st-Gen Inhibitors |
---|---|---|---|
T790M Mutation | ~50% | ↑ ATP affinity (Km reduced 10-fold) | Competitive inhibition insufficient |
MET Amplification | ~20% | Bypasses epidermal growth factor receptor signaling | Target specificity |
Phenotypic Transformation | ~5%-10% | Loss of epidermal growth factor receptor dependence | Mechanism-agnostic resistance |
Irreversible inhibitors address this limitation by forming covalent bonds with cysteine 797, a residue adjacent to the ATP-binding pocket. This covalent modification enables sustained kinase suppression despite increased ATP affinity. However, early irreversible inhibitors (e.g., afatinib) still potently inhibit wild-type epidermal growth factor receptor, causing dose-limiting toxicities. This underscored the need for mutant-selective irreversible inhibitors [1] [5].
CL-387785 (chemical name: N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide; synonyms: EKI-785, WAY-EKI 785) emerged from systematic efforts to optimize 4-anilinoquinazoline scaffolds. Its design incorporates:
CL-387785 exhibits picomolar potency against epidermal growth factor receptor (IC₅₀ = 370 ± 120 pM) and retains activity against T790M mutants by leveraging covalent bond formation. Biochemical assays demonstrate that it overcomes T790M-mediated resistance by achieving sustained kinase inhibition even with elevated ATP concentrations. In H1975 NSCLC cells (harboring L858R/T790M), CL-387785 suppresses epidermal growth factor receptor autophosphorylation and downstream signaling (e.g., extracellular signal-regulated kinase 1/2, protein kinase B), correlating with growth arrest [2] [6] [10].
Table 3: Biochemical and Cellular Profile of CL-387785
Property | Value/Characteristic | Significance |
---|---|---|
IC₅₀ (Recombinant EGFR) | 370 ± 120 pM | Sub-nanomolar potency |
Cellular IC₅₀ (H1975) | 15–20 µM | Effective against T790M mutants |
Covalent Binding Target | Cysteine 797 | Irreversible inhibition |
Selectivity | Moderate (inhibits TEC-family kinases) | Broader kinome activity than later agents |
Notably, CL-387785’s efficacy extends beyond monotherapy. Synergistic effects occur with:
Despite its preclinical promise, CL-387785’s clinical translation was limited by pharmacokinetic challenges and moderate selectivity. However, it provided a critical proof-of-concept for covalent inhibition, directly informing third-generation inhibitors (e.g., osimertinib). Its role as a chemical tool continues to elucidate resistance biology and combination strategies [1] [4] [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: